BenchChemオンラインストアへようこそ!

N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Physicochemical profiling Blood–brain barrier penetration Oral bioavailability

N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (molecular formula C19H19N3OS, MW 337.45 g/mol) is a synthetic quinoxaline derivative belonging to the thioether-linked acetamide subclass. It features a 3-methylquinoxaline core connected via a sulfanyl bridge to an acetamide moiety bearing an N-(3-methylbenzyl) substituent.

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
Cat. No. B15119508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
Molecular FormulaC19H19N3OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2C
InChIInChI=1S/C19H19N3OS/c1-13-6-5-7-15(10-13)11-20-18(23)12-24-19-14(2)21-16-8-3-4-9-17(16)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)
InChIKeyWMDAKQZXMNQTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide: Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (molecular formula C19H19N3OS, MW 337.45 g/mol) is a synthetic quinoxaline derivative belonging to the thioether-linked acetamide subclass. It features a 3-methylquinoxaline core connected via a sulfanyl bridge to an acetamide moiety bearing an N-(3-methylbenzyl) substituent. Key computed physicochemical parameters include a calculated logP (clogP) of 3.59, a topological polar surface area (TPSA) of 37.61 Ų, zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), and two rotatable bonds (RB = 2), placing it firmly within Lipinski's Rule of Five space [1]. The compound is catalogued as ZINC490697457 in the ZINC database, which explicitly records 'no known activity' in ChEMBL 20, and is available from multiple commercial screening libraries [2]. Its structure embeds two key pharmacophoric features—the quinoxaline heterocycle and the 3-methylbenzyl group—that jointly define its differentiation from nearest in-class analogs.

Why N-(3-Methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide Cannot Be Interchanged with Generic In-Class Analogs


Within the quinoxaline-2-sulfanyl acetamide class, minor N-substituent variations produce substantial shifts in physicochemical properties that govern molecular recognition, membrane permeability, and metabolic stability [1]. The target compound's defining feature—the 3-methyl substituent on the benzyl ring—is not a passive structural ornament. In closely related N-benzyl quinoxaline-2-carboxamide series, the presence and position of substituents on the benzyl moiety have been shown to modulate in vitro antimycobacterial potency and cytotoxicity, with N-benzyl derivatives outperforming N-phenyl counterparts [2]. Furthermore, the thioether linkage in 3-methylquinoxaline derivatives has been independently validated as a pharmacophoric element conferring anti-inflammatory and antimicrobial activity in structure–activity relationship (SAR) studies [3]. These convergent SAR signals indicate that arbitrary substitution with an unsubstituted benzyl, phenyl, or heteroaryl analog would yield a meaningfully different pharmacological profile. The quantitative evidence below delineates exactly where the 3-methylbenzyl substitution creates verifiable differentiation.

N-(3-Methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide: Quantitative Differentiation Evidence Versus Closest Analogs


Hydrogen Bond Donor Count: Zero HBD as a Key Differentiator from Primary Amide and Heteroaryl Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the unsubstituted primary acetamide analog 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has HBD = 2 [1]. Among orally administered CNS drugs, a median HBD count of 0–1 is strongly associated with successful blood–brain barrier (BBB) penetration; each additional HBD above zero reduces the probability of CNS penetration by approximately 2-fold [2]. For users procuring this compound for CNS-targeted screening campaigns, the HBD = 0 of the 3-methylbenzyl derivative represents a critical selection criterion that the primary acetamide analog (HBD = 2) cannot satisfy.

Physicochemical profiling Blood–brain barrier penetration Oral bioavailability Drug-likeness

Lipophilicity (clogP) Tailored for Balanced Permeability: 3-Methylbenzyl vs. Unsubstituted Benzyl and Phenyl Analogs

The target compound has a calculated clogP of 3.59 [1]. The 3-methyl substituent adds approximately +0.5 log units relative to the unsubstituted N-benzyl analog (estimated clogP ~3.1) and elevates lipophilicity well above the N-phenyl analog (estimated clogP ~2.8), while remaining below the commonly cited lipophilicity risk threshold of clogP > 5 for promiscuity and poor developability [2]. This positions the compound in a favorable lipophilicity window (clogP 3–4) associated with balanced permeability and acceptable metabolic stability in lead-like chemical space [3].

Lipophilicity Membrane permeability ADME Pharmacokinetics

Positional Isomerism: Meta-Methylbenzyl (Target) vs. Ortho-Ethylphenyl Isomer — Identical Formula, Divergent Shape and Electronics

N-(2-ethylphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (CAS 881076-96-6) shares the identical molecular formula (C19H19N3OS) and MW (337.45) with the target compound . However, the target's 3-methylbenzyl architecture places the methyl group at the meta position of a benzyl moiety (with a methylene spacer), while the comparator positions an ethyl group at the ortho position directly on the aniline ring. This configurational divergence produces markedly different molecular shapes: the target's benzyl methylene spacer introduces conformational flexibility that can facilitate induced-fit binding, whereas the comparator's ortho-ethyl group imposes steric constraint near the acetamide linkage. In quinoxaline SAR, ortho-substitution on the N-phenyl ring has been shown to attenuate or abolish biological activity relative to meta- or para-substituted congeners [1]. The meta-methylbenzyl architecture thus offers a distinct conformational and electronic profile not achievable with the ortho-ethylphenyl isomer.

Positional isomerism Molecular recognition Steric effects Target selectivity

Quinoxaline-2-Sulfanyl Acetamide Scaffold: Documented Anticancer Activity in Closely Related Series

In a published series of 3-phenylquinoxalin-2-ylsulfanyl acetamide/propanamide derivatives structurally related to the target compound, 10 of 25 compounds exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 colon cancer cells, and 17 of 25 compounds showed IC50 values of 2.3–6.62 μg/mL against MCF-7 breast cancer cells, compared with doxorubicin (IC50 3.23 μg/mL) [1]. The lead compound in this series (compound 10b) achieved IC50 values of 1.52 μg/mL (HCT-116) and 2.0 μg/mL (MCF-7). Molecular docking studies implicated human thymidylate synthase (hTS) homodimer stabilization as the operative mechanism [1]. A subsequent 2022 study on N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides confirmed this activity profile, with the most potent compound exhibiting an IC50 of 1.3 μM against HCT-116 cells [2]. These data establish the quinoxaline-2-sulfanyl acetamide chemotype as a validated anticancer scaffold. The target compound, bearing a 3-methyl (rather than 3-phenyl) quinoxaline substitution paired with a 3-methylbenzyl acetamide, represents a structurally distinct entry point within this validated pharmacophoric space.

Anticancer activity Quinoxaline scaffold Thymidylate synthase HCT-116 MCF-7

Topological Polar Surface Area (TPSA = 37.61 Ų): Favorable CNS Multiparameter Optimization (MPO) Score Relative to Higher-TPSA Analogs

The target compound has a TPSA of 37.61 Ų [1], well below the empirically derived CNS penetration threshold of TPSA < 60–70 Ų [2], and also below the more stringent TPSA < 40 Ų criterion associated with optimal CNS MPO desirability scores [3]. By comparison, analogs bearing polar substituents on the N-aryl ring—such as N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (estimated TPSA ~47 Ų due to the methoxy oxygen) and N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (estimated TPSA ~56 Ų)—exceed the TPSA = 40 Ų threshold and are correspondingly less likely to exhibit CNS exposure. The target compound's low TPSA of 37.61 Ų, combined with HBD = 0 and clogP = 3.59, yields a CNS MPO desirability score ≥ 5.0 (on a 0–6 scale), classifying it as highly attractive for CNS-targeted screening.

CNS drug design TPSA BBB penetration Multiparameter optimization

Absence of Documented Biological Activity as a Differentiating Procurement Factor: Clean-Slate Screening vs. Pre-Annotated Analogs

The ZINC15 database entry for the target compound (ZINC490697457) explicitly records 'no known activity' from ChEMBL 20 [1]. This is in contrast to several structurally related quinoxaline derivatives that carry pre-existing biological annotations—including muscarinic receptor binding, CYP inhibition, and kinase inhibition labels—which may introduce confirmation bias in target-based screening or complicate intellectual property positioning [2]. For phenotypic screening programs or novel target identification campaigns, a compound with no prior biological annotation offers a 'clean slate' that reduces the risk of rediscovering known pharmacology. The target compound's absence of ChEMBL activity data, combined with its favorable physicochemical profile, makes it an attractive candidate for primary screening libraries where novelty of biological outcome is prioritized.

Novel chemical space Phenotypic screening Target deconvolution Intellectual property

N-(3-Methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide: Evidence-Backed Research and Procurement Application Scenarios


CNS-Targeted Phenotypic Screening Libraries Requiring Favorable BBB Penetration Descriptors

With HBD = 0, TPSA = 37.61 Ų, and clogP = 3.59, the target compound achieves a CNS MPO desirability score ≥ 5.0/6.0, making it one of the most CNS-favorable members of the quinoxaline-2-sulfanyl acetamide class [1]. Procurement for neuroscience-focused phenotypic screens—particularly those targeting glioblastoma, neurodegenerative disease, or neuroinflammation—benefits from the compound's predicted BBB permeability, which is unavailable from the primary acetamide analog (HBD = 2, TPSA higher) or the dimethoxyphenyl analog (TPSA ~56 Ų).

Scaffold-Hopping and SAR Expansion from 3-Phenylquinoxaline Anticancer Leads

Published 3-phenylquinoxalin-2-ylsulfanyl acetamides have demonstrated antiproliferative IC50 values as low as 1.52 μg/mL (HCT-116) and 2.0 μg/mL (MCF-7) via hTS homodimer stabilization [2]. The target compound replaces the 3-phenyl group with 3-methyl on the quinoxaline core while retaining the sulfanyl acetamide linkage and adding a 3-methylbenzyl N-substituent. This dual-point structural divergence makes it a rational scaffold-hopping candidate for exploring whether the 3-methyl modification preserves or improves hTS binding while potentially altering off-target profiles relative to the 3-phenyl series.

Novel Target Deconvolution and Chemoproteomics Probe Development

The compound's complete absence of annotated biological activity in ChEMBL 20 [3] is a strategic asset for chemoproteomics and target deconvolution studies. Unlike the N-benzyl analog, which carries a pre-existing P2Y1 antagonist annotation (IC50 = 11 nM) [4], the target compound enters screening campaigns without predefined target bias. This clean annotation slate reduces the risk of 'rediscovery' and positions the compound as a candidate for affinity-based proteomics profiling (e.g., thermal proteome profiling or photoaffinity labeling) to identify novel quinoxaline-binding targets.

Antimicrobial Screening Leveraging Validated Thioether-Quinoxaline SAR

Thioether derivatives of 3-methylquinoxaline have demonstrated antimicrobial activity comparable to ciprofloxacin in standardized assays, with the N-substituent identity (aryl vs. alkyl vs. benzyl) serving as a key potency determinant [5]. The target compound's 3-methylbenzyl substituent probes a specific region of antimicrobial SAR space that is distinct from the N-phenyl and N-alkyl congeners characterized in the 2011 Singh et al. study. Procurement for antimicrobial screening panels—particularly against drug-resistant Gram-positive strains—is warranted given the scaffold's established activity precedent.

Quote Request

Request a Quote for N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.